Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Description
Bond Lengths and Angles
- Pyrazole rings : The N–N bond lengths measure 1.34–1.37 Å, characteristic of aromatic pyrazole systems.
- Allylidene bridge : C=C bonds in the bridge range from 1.38–1.42 Å, indicating partial double-bond character due to conjugation.
- Sulphonatophenyl groups : S–O bond lengths average 1.45 Å, consistent with fully deprotonated sulphonate moieties.
| Parameter | Value (Å) | Description |
|---|---|---|
| N1–C2 (Pyrazole 1) | 1.34 | Aromatic N–C bond |
| C3–O (Carboxylato) | 1.26 | Double-bond character |
| C5–O (Oxido) | 1.22 | Deprotonated oxido group |
| S–O (Sulphonato) | 1.45 | Ionic sulphonate interaction |
Coordination Geometry
Sodium ions adopt distorted octahedral geometries, coordinating with oxygen atoms from sulphonate (–SO₃⁻), carboxylate (–COO⁻), and oxido (–O⁻) groups. Each sodium ion interacts with 4–6 oxygen ligands, forming a three-dimensional network.
Tautomeric and Conformational Dynamics
The compound exhibits tautomerism influenced by the allylidene bridge and substituent electronegativity:
Tautomeric Equilibria
- Pyrazole rings : The oxido group at C5 of the first pyrazole stabilizes the enolate form, while the carboxylato group at C3 favors keto-enol tautomerism.
- Allylidene bridge : The conjugated system allows for E-to-Z isomerization, though the E configuration is thermodynamically favored due to reduced steric hindrance.
Conformational Flexibility
- Sulphonatophenyl groups : Rotational freedom around the C–S bond enables multiple orientations, stabilized by sodium ion coordination.
- Carboxylato moieties : Planar geometry restricts rotation, enhancing π-conjugation with the pyrazole rings.
Supramolecular Interactions in Solid-State Structures
The crystal lattice is stabilized by a combination of ionic, hydrogen-bonding, and π-interactions:
Ionic Interactions
Hydrogen Bonding
π-Stacking
- Face-to-face interactions : Aromatic pyrazole and phenyl rings exhibit π-π stacking with interplanar distances of 3.4–3.6 Å, contributing to lattice stability.
| Interaction Type | Distance (Å) | Participating Groups |
|---|---|---|
| Na⁺···O (Sulphonato) | 2.30 | Na⁺ and –SO₃⁻ |
| O–H···O (Water-mediated) | 2.70 | Carboxylato and sulphonato |
| π-π stacking | 3.50 | Pyrazole and phenyl rings |
These interactions collectively yield a high melting point (>300°C) and low solubility in nonpolar solvents, consistent with ionic crystalline materials.
Properties
CAS No. |
94313-66-3 |
|---|---|
Molecular Formula |
C23H12N4Na5O12S2+ |
Molecular Weight |
715.4 g/mol |
IUPAC Name |
pentasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O12S2.5Na/c28-20-17(19(23(32)33)26(25-20)12-4-8-14(9-5-12)40(34,35)36)3-1-2-16-18(22(30)31)24-27(21(16)29)13-6-10-15(11-7-13)41(37,38)39;;;;;/h1-11H,(H,25,28)(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;;/q;5*+1/p-4/b3-1+,16-2-;;;;; |
InChI Key |
UYGYBMMPUHRPRR-WORRNAGRSA-J |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)N2)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)N2)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazole intermediates, which are then subjected to various chemical reactions to introduce the carboxylate and sulphonate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial production methods also involve rigorous purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The sulphonate and carboxylate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrazole Derivatives
describes 4,5-dihydro-1H-pyrazole-1-carboximidamide derivatives with varying phenyl substituents (e.g., methoxy, chloro, bromo). Key differences include:
- Functional Groups: Unlike the target compound, these analogues lack sulphonato and carboxylato groups, instead featuring carboximidamide (-C(=NH)NH₂) and non-ionic substituents. This reduces their hydrophilicity .
Heterocyclic Hybrids: Triazole-Pyrazole and Pyrimidinone-Tetrazole Systems
–10 highlights triazole-pyrazole hybrids and pyrimidinone-tetrazole derivatives. For example:
- Triazole-Pyrazole Hybrids (–10) : These combine triazole and pyrazole rings via click chemistry, yielding structures like 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile. Functional groups (e.g., nitriles, esters) contrast with the target’s ionic moieties, resulting in moderate solubility and melting points (e.g., 198.2°C in ) .
- Pyrimidinone-Tetrazole Derivatives (): These incorporate coumarin and tetrazole groups, increasing structural complexity but lacking the target’s sulphonato-carboxylato system. Such compounds may exhibit fluorescence or antimicrobial activity .
Biological Activity
Pentasodium 4-(3-(3-carboxylato-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (referred to as Compound A) is a complex pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of Compound A, supported by data tables and relevant case studies.
Structure and Properties
Compound A is characterized by its unique pyrazole structure, which includes multiple functional groups such as carboxylates and sulphonate moieties. These features contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄Na₅O₁₄S₂ |
| Molecular Weight | 532.51 g/mol |
| Solubility | Soluble in water |
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits significant anticancer properties. The compound's effectiveness was evaluated against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231. In vitro assays revealed an IC50 value of approximately 39.70 µM for MCF7 cells, indicating potent cytotoxicity. The mechanism appears to involve the activation of caspase pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compound A has shown promising anti-inflammatory effects in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of Compound A were assessed against several bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that Compound A could be developed as a novel antimicrobial agent .
The biological activity of Compound A is attributed to its interaction with various molecular targets:
- Caspase Activation : The compound induces apoptosis through the activation of caspases, which are critical for programmed cell death.
- Inhibition of Inflammatory Pathways : By modulating signaling pathways related to inflammation, Compound A reduces the expression of key inflammatory mediators.
- Antimicrobial Mechanisms : The exact mechanism of antimicrobial action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have illustrated the therapeutic potential of Compound A:
- Breast Cancer Treatment : In a study involving MCF7 cells, treatment with Compound A resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Inflammatory Disease Model : In an animal model of arthritis, administration of Compound A led to reduced swelling and pain scores, along with decreased levels of inflammatory cytokines in serum.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step condensation and sulfonation reactions. Key steps include:
Core Pyrazole Formation : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic conditions (e.g., K₂CO₃ in ethanol) to form the pyrazole backbone .
Sulfonation : Introduction of sulfonatophenyl groups via electrophilic substitution using sulfonic acid derivatives or direct sulfonation under controlled pH (e.g., H₂SO₄ catalysis) .
Allylidene Bridge Formation : Condensation with allylidene precursors in polar solvents (e.g., DMF/water mixtures) at 60–80°C for 8–12 hours .
Critical Conditions :
- Catalyst selection (e.g., K₂CO₃ vs. NaHCO₃) impacts reaction efficiency.
- Solvent polarity affects intermediate stability; ethanol/water systems yield 77–89% in analogous syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure?
Methodological Answer:
NMR Spectroscopy : Use DMSO- to resolve carboxylato and sulphonatophenyl protons. NMR distinguishes allylidene carbons (δ 145–150 ppm) and pyrazole ring carbons (δ 110–130 ppm) .
IR Spectroscopy : Confirm carboxylato (1650–1700 cm) and sulphonate (1030–1200 cm) functional groups .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M] peaks) and fragmentation patterns for structural confirmation .
Advanced: How can reaction conditions be optimized to enhance purity and yield?
Methodological Answer:
Solvent Optimization : Replace ethanol with DMSO/water mixtures to improve solubility of sulfonated intermediates, reducing side-product formation .
Catalyst Screening : Test transition metal catalysts (e.g., CuSO₄/Na ascorbate for click chemistry) to accelerate allylidene formation, as seen in triazole-pyrazole hybrids (66% yield improvement) .
Purification Strategies : Use flash chromatography with gradient elution (cyclohexane/ethyl acetate) or ion-exchange resins to isolate ionic by-products .
Non-Conventional Methods : Ultrasound-assisted synthesis reduces reaction time by 40% in analogous pyrazolone derivatives .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Variable Standardization :
- Dosage : Compare molar equivalence rather than mass-based dosing.
- Administration Route : Oral vs. intraperitoneal delivery alters bioavailability; use pharmacokinetic profiling .
Model Systems : Validate results across multiple in vitro (e.g., COX-2 inhibition assays) and in vivo (rodent inflammation models) platforms .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies, identifying outliers due to solvent carriers (e.g., 1% CMC suspensions) .
Advanced: What computational methods predict this compound's pharmacological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 or NF-κB proteins, leveraging the compound’s sulfonate groups for ionic binding site analysis .
QSAR Modeling : Train models on pyrazole derivative datasets to correlate substituent effects (e.g., sulphonatophenyl position) with anti-inflammatory activity .
ADMET Prediction : SwissADME evaluates solubility (high due to sulfonates) and blood-brain barrier penetration (likely low), guiding formulation strategies .
Safety: What precautions are critical for handling this compound in the lab?
Methodological Answer:
Hygroscopicity : Store in airtight containers with desiccants to prevent moisture absorption, which may degrade sulphonate groups .
Thermal Stability : Avoid temperatures >80°C; decomposition releases sulfur oxides (SOₓ). Use fume hoods during synthesis .
PPE : Wear nitrile gloves and eye protection; sulfonate salts can irritate mucous membranes .
Spill Management : Neutralize aqueous spills with CaCO₃ to precipitate sulfonate ions, followed by filtration .
Advanced: How does regiochemistry impact the compound's bioactivity, and how can it be confirmed?
Methodological Answer:
Regiochemical Analysis :
- X-ray Crystallography : Resolves allylidene orientation and pyrazole ring substitution patterns .
- 2D NMR (NOESY) : Detects spatial proximity between sulphonatophenyl protons and carboxylato groups .
Bioactivity Correlation : Compare IC₅₀ values of regioisomers in enzyme inhibition assays to identify active conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
